An In-depth Technical Guide to 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole Hydrochloride: Synthesis, Characterization, and Biological Evaluation
An In-depth Technical Guide to 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole Hydrochloride: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, will delve into the compound's chemical identity, a detailed synthesis protocol, and robust characterization methodologies. Furthermore, it will explore its potential biological targets and mechanisms of action, drawing upon evidence from structurally related molecules to provide a well-rounded understanding of its therapeutic potential.
Compound Profile: Structure and Physicochemical Properties
2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole is a molecule that merges the benzimidazole core, a privileged scaffold in medicinal chemistry, with a pyrrolidine moiety. The hydrochloride salt enhances its solubility in aqueous media, a crucial property for biological testing and formulation.
SMILES Notation: C1CC(NC1)C2=NC3=CC=CC=C3N2[1]
The Simplified Molecular-Input Line-Entry System (SMILES) notation provides a linear representation of the molecule's two-dimensional structure.
Table 1: Physicochemical Properties of 2-(Pyrrolidin-2-yl)-1H-benzoimidazole [1]
| Property | Value |
| Molecular Formula | C11H13N3 |
| Molecular Weight | 187.24 g/mol |
| XLogP3-AA | 1.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| IUPAC Name | 2-pyrrolidin-2-yl-1H-benzimidazole |
Synthesis of 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole Hydrochloride
The synthesis of the title compound can be efficiently achieved through the condensation of o-phenylenediamine with L-proline. This method is advantageous due to the commercial availability of the starting materials and the often-mild reaction conditions. The use of an acid catalyst, or L-proline itself acting as a catalyst, facilitates the cyclization to form the benzimidazole ring[2].
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed synthetic workflow for 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (1.0 equivalent) and L-proline (1.1 equivalents) in a suitable solvent such as ethanol or a water/ethanol mixture.
-
Catalysis: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, 0.1 equivalents) or utilize an L-proline-catalyzed method in an aqueous medium, which can offer a greener synthetic route[2].
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation of the Free Base: Upon completion, cool the reaction mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Purification of the Free Base: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole.
-
Salt Formation: Dissolve the purified free base in an anhydrous solvent such as diethyl ether or isopropanol. Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring. The hydrochloride salt will precipitate out of the solution.
-
Final Product Isolation: Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to obtain 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride as a solid.
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR: Expect to observe signals corresponding to the protons on the pyrrolidine ring, the benzimidazole core, and the N-H protons. The aromatic protons of the benzimidazole ring typically appear in the range of δ 7.0-8.0 ppm[3][4]. The pyrrolidine protons will be in the aliphatic region, and the N-H protons of both the benzimidazole and pyrrolidine rings will likely appear as broad singlets at a downfield chemical shift[5].
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the benzimidazole and pyrrolidine rings. The carbon of the C=N bond in the imidazole ring is expected to be significantly downfield[4][6].
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A reverse-phase method is generally suitable for benzimidazole derivatives[7][8][9][10].
Table 2: Exemplar HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | A time-dependent gradient from 95% A to 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Postulated Biological Activity and Mechanism of Action
While the specific biological target of 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride has not been definitively established in the literature, analysis of structurally similar compounds provides strong indications of its potential therapeutic applications. The most promising avenue of investigation appears to be its activity as an inhibitor of Monoacylglycerol Lipase (MAGL) .
Primary Hypothesis: Monoacylglycerol Lipase (MAGL) Inhibition
Recent studies have highlighted that pyrrolidin-2-one linked benzimidazole derivatives are potent inhibitors of MAGL[11][12][13][14][15]. MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects. Given the structural similarity of the pyrrolidine ring in the title compound to the pyrrolidin-2-one moiety in these known inhibitors, it is highly plausible that 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride also acts as a MAGL inhibitor.
Caption: Postulated mechanism of action via MAGL inhibition.
Secondary Hypotheses: Dopamine and Serotonin Receptor Modulation
The benzimidazole scaffold is also known to be a versatile framework for targeting G-protein coupled receptors, including dopamine and serotonin receptors.
-
Dopamine D2 Receptor: Several benzimidazole derivatives have been investigated as ligands for the dopamine D2 receptor, with some exhibiting antagonist or partial agonist activity, which is relevant for the treatment of psychosis[16][17][18][19]. The structural features of 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole could allow it to fit into the D2 receptor binding pocket[20].
-
Serotonin 5-HT1A Receptor: Similarly, the benzimidazole core is present in a number of serotonin 5-HT1A receptor ligands. Agonists at this receptor are known to have anxiolytic and antidepressant effects[16][21][22].
Further experimental validation through binding assays and functional studies is necessary to confirm the activity of 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride at these receptors.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, a series of in vitro and in vivo experiments should be conducted.
In Vitro Assays
-
MAGL Inhibition Assay:
-
Objective: To determine the potency of the compound in inhibiting MAGL activity.
-
Method: A fluorometric assay using a specific MAGL substrate can be employed. The assay measures the fluorescence generated upon enzymatic cleavage of the substrate. The IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme activity, should be determined.
-
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compound for dopamine D2 and serotonin 5-HT1A receptors.
-
Method: Radioligand binding assays using cell membranes expressing the respective human receptors are the gold standard. The assay measures the displacement of a specific radioligand by the test compound. The Ki (inhibition constant) value should be calculated.
-
-
Functional Assays:
-
Objective: To determine whether the compound acts as an agonist, antagonist, or partial agonist at the D2 and 5-HT1A receptors.
-
Method: For GPCRs like D2 and 5-HT1A, functional activity can be assessed by measuring changes in intracellular second messengers, such as cyclic AMP (cAMP) levels, or by using reporter gene assays.
-
In Vivo Models
Based on the in vitro results, appropriate in vivo models can be selected to evaluate the therapeutic potential of the compound. For example, if the compound is a potent MAGL inhibitor, its analgesic effects could be tested in rodent models of inflammatory or neuropathic pain.
Conclusion
2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride is a promising molecule with a strong potential for biological activity, particularly as a monoacylglycerol lipase inhibitor. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this and related compounds.
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